molecular formula C15H10BrN3O2 B7744039 3-[(6-Bromoquinazolin-4-yl)amino]benzoic acid

3-[(6-Bromoquinazolin-4-yl)amino]benzoic acid

Cat. No.: B7744039
M. Wt: 344.16 g/mol
InChI Key: LSPRHJULHMEMDR-UHFFFAOYSA-N
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Description

3-[(6-Bromoquinazolin-4-yl)amino]benzoic acid is a chemical compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Bromoquinazolin-4-yl)amino]benzoic acid typically involves the reaction of 6-bromoquinazoline with an appropriate amine and benzoic acid derivative. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Bromoquinazolin-4-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(6-Bromoquinazolin-4-yl)amino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(6-Bromoquinazolin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

3-[(6-bromoquinazolin-4-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN3O2/c16-10-4-5-13-12(7-10)14(18-8-17-13)19-11-3-1-2-9(6-11)15(20)21/h1-8H,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPRHJULHMEMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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